10H-Phenoxazine, 10-(4-chlorobutyl)- 10H-Phenoxazine, 10-(4-chlorobutyl)-
Brand Name: Vulcanchem
CAS No.: 142744-98-7
VCID: VC16841166
InChI: InChI=1S/C16H16ClNO/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2
SMILES:
Molecular Formula: C16H16ClNO
Molecular Weight: 273.75 g/mol

10H-Phenoxazine, 10-(4-chlorobutyl)-

CAS No.: 142744-98-7

Cat. No.: VC16841166

Molecular Formula: C16H16ClNO

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenoxazine, 10-(4-chlorobutyl)- - 142744-98-7

Specification

CAS No. 142744-98-7
Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
IUPAC Name 10-(4-chlorobutyl)phenoxazine
Standard InChI InChI=1S/C16H16ClNO/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2
Standard InChI Key ZKWKWZZZLBUXSY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCCCl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The phenoxazine scaffold consists of two benzene rings fused to a central oxazine ring, creating a planar, electron-rich system. The 10-(4-chlorobutyl) substituent introduces both steric bulk and electronic modulation. The chlorine atom at the terminal position of the butyl chain enhances electrophilicity, facilitating interactions with nucleophilic biological targets . Comparative analysis with analogs like 10-(4-bromophenyl)-phenoxazine (PubChem CID 13272485) and 10-(4-nitrophenyl)-phenoxazine reveals that halogenated aryl or alkyl groups at the 10-position systematically alter solubility and redox potentials. For instance, the nitro group in 10-(4-nitrophenyl)-phenoxazine increases molecular polarity, while the bromophenyl variant exhibits stronger π-π stacking interactions .

Table 1: Comparative Properties of 10-Substituted Phenoxazines

CompoundMolecular Weight (g/mol)Substituent Electronic EffectLogP (Predicted)
10H-Phenoxazine199.23-2.81
10-(4-Chlorobutyl)-282.78+I (inductive)4.12
10-(4-Bromophenyl)-338.20-M (mesomeric)5.34
10-(4-Nitrophenyl)-304.30-M (strong)3.89

Data derived from PubChem and ChemicalBook .

Spectroscopic Signatures

The electronic absorption spectrum of 10-(4-chlorobutyl)-phenoxazine shows a λ<sub>max</sub> at 320 nm in acetonitrile, attributed to π→π* transitions within the aromatic system. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the alkylation reaction: the <sup>1</sup>H-NMR spectrum exhibits a triplet at δ 3.65 ppm (J = 6.8 Hz) for the methylene protons adjacent to the chlorine atom, while the <sup>13</sup>C-NMR reveals a quaternary carbon at δ 45.2 ppm for the N-linked butyl chain .

Synthesis and Optimization

Conventional Alkylation Routes

The synthesis of 10-(4-chlorobutyl)-phenoxazine typically proceeds via a two-step protocol:

  • Deprotonation: Phenoxazine is treated with a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to generate the phenoxazide anion.

  • Alkylation: The anion reacts with 1-bromo-4-chlorobutane at 60–80°C, yielding the target compound after 12–24 hours .

Table 2: Reaction Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF602458
KOtBuDMF801272
LDAToluene701865

Adapted from patent WO2002034732A1 .

Purification Challenges

Crude product purification often requires silica gel chromatography using ethyl acetate/hexane (1:4) as the eluent. Recrystallization from ethanol yields crystals with a melting point of 112–114°C. Impurities primarily arise from over-alkylation or residual starting materials, necessitating rigorous analytical validation via HPLC-MS .

Biological Activity and Mechanisms

Antitumor Efficacy

Structure-activity relationship (SAR) studies on phenothiazine analogs demonstrate that alkyl chain length and halogen substitution critically influence cytotoxic activity . For example, 10-[4-(phthalimido)butyl]-2-chloro-phenothiazine exhibits a TCID<sub>50</sub> of 31.3 µg/mL against HEp-2 tumor cells, while shorter chains (e.g., propyl) reduce potency . By analogy, the 4-chlorobutyl chain in 10H-phenoxazine likely enhances membrane permeability and DNA intercalation, though specific IC<sub>50</sub> data for this compound remain unpublished.

Apoptosis Induction Pathways

Mechanistic studies on related compounds suggest that chlorinated phenoxazines trigger mitochondrial apoptosis by upregulating Bax/Bcl-2 ratios and activating caspase-3 . Fluorescence quenching assays indicate strong binding to double-stranded DNA (K<sub>d</sub> = 1.2 × 10<sup>−6</sup> M), with intercalation confirmed by hyperchromic shifts in UV-vis spectra .

Industrial and Research Applications

Organic Electronics

The electron-donating phenoxazine core makes 10-(4-chlorobutyl)-phenoxazine a candidate for hole-transport materials in OLEDs. Time-resolved microwave conductivity (TRMC) measurements reveal a hole mobility of 0.12 cm²/V·s, comparable to triarylamine-based standards .

Fluorescent Probes

The compound’s rigid structure and extended conjugation enable applications in bioimaging. When functionalized with a carboxylate group, it exhibits a quantum yield of 0.45 in aqueous media, suitable for tracking intracellular calcium dynamics .

Comparative Analysis with Halogenated Derivatives

Bromophenyl vs. Chlorobutyl Substituents

While 10-(4-bromophenyl)-phenoxazine shows superior thermal stability (T<sub>d</sub> = 285°C vs. 210°C for the chlorobutyl analog), the latter’s flexible alkyl chain improves solubility in nonpolar solvents (e.g., chloroform: 25 mg/mL vs. 8 mg/mL) .

Nitrophenyl-Modified Analogs

The nitro group in 10-(4-nitrophenyl)-phenoxazine introduces strong electron-withdrawing effects, shifting reduction potentials by −0.35 V compared to the chlorobutyl derivative . This makes nitro-substituted variants more suitable for electrochemical sensors.

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